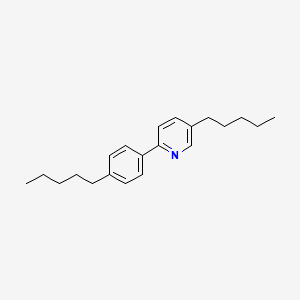

5-Pentyl-2-(4-pentylphenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H29N |

|---|---|

Molecular Weight |

295.5 g/mol |

IUPAC Name |

5-pentyl-2-(4-pentylphenyl)pyridine |

InChI |

InChI=1S/C21H29N/c1-3-5-7-9-18-11-14-20(15-12-18)21-16-13-19(17-22-21)10-8-6-4-2/h11-17H,3-10H2,1-2H3 |

InChI Key |

XVKWNVOVYZOGGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Pentyl 2 4 Pentylphenyl Pyridine Analogs

Strategies for the Construction of Substituted Pyridine (B92270) Ring Systems

The formation of the pyridine ring is a fundamental step in the synthesis of 5-Pentyl-2-(4-pentylphenyl)pyridine and its analogs. Classical and modern methods offer various pathways to achieve the desired substitution pattern.

Condensation Reactions in Pyridine Synthesis

Condensation reactions are a cornerstone of pyridine synthesis, often involving the reaction of carbonyl compounds with an amine source. Two notable methods are the Bohlmann-Rahtz and Kröhnke pyridine syntheses.

The Bohlmann-Rahtz pyridine synthesis provides a route to substituted pyridines through a two-step process. It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. wikipedia.orgorganic-chemistry.org While versatile, this method has drawbacks, including the need to purify the intermediate and the high temperatures required for the final cyclization step. organic-chemistry.org However, modifications using acid catalysis can facilitate a one-pot reaction under milder conditions. organic-chemistry.org

The Kröhnke pyridine synthesis is another powerful method that generates highly functionalized pyridines. This reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgdrugfuture.com The reaction proceeds via a Michael addition, followed by ring closure to form the pyridine ring. wikipedia.org The Kröhnke synthesis is known for its high yields and mild reaction conditions and has been applied to the synthesis of a wide range of di-, tri-, and tetrasubstituted pyridines. wikipedia.orgnih.gov

| Condensation Reaction | Reactants | Key Features | Potential for this compound Synthesis |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Forms 2,3,6-trisubstituted pyridines; can be a two-step or one-pot process. wikipedia.orgorganic-chemistry.org | Could be adapted by selecting appropriate enamine and ethynylketone precursors bearing pentyl or precursor functionalities. |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetate | Forms 2,4,6-trisubstituted pyridines under mild conditions. wikipedia.orgdrugfuture.com | A potential route if starting materials with the desired pentylphenyl and other necessary groups are accessible. |

Cycloaddition Approaches for Pyridine Ring Formation

Cycloaddition reactions offer an alternative and often elegant strategy for constructing the pyridine ring. These methods can provide access to complex substitution patterns that may be difficult to achieve through condensation reactions. A prominent example is the [2+2+2] cycloaddition, which involves the metal-catalyzed reaction of two alkyne molecules and a nitrile. This method is highly convergent and can be used to create a variety of substituted pyridines. The regioselectivity of the cycloaddition can often be controlled by the choice of catalyst and the nature of the substituents on the alkyne and nitrile.

Palladium-Catalyzed Cross-Coupling Reactions in Aryl-Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly for connecting aryl and heteroaryl moieties. For the synthesis of this compound, these reactions are crucial for creating the bond between the pyridine ring and the 4-pentylphenyl group.

Suzuki-Miyaura Coupling for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (boronic acid or ester) with an organic halide or triflate. To synthesize the target molecule, this would typically involve the coupling of a 2-halopyridine derivative with a 4-pentylphenylboronic acid, or conversely, a 2-pyridylboronic acid with a 4-pentylphenyl halide. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids.

Challenges in the Suzuki-Miyaura coupling of pyridine derivatives can include the deactivation of the catalyst by the basic nitrogen atom of the pyridine. However, the use of appropriate ligands and reaction conditions can overcome this issue.

Sonogashira Coupling for Alkynyl-Pyridine Derivatives and Related Structures

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While not directly forming the aryl-pyridine single bond in the target molecule, it is a valuable tool for synthesizing alkynyl-pyridine derivatives which can serve as versatile intermediates. For instance, a 2-halo-5-pentylpyridine could be coupled with an alkyne, and the resulting alkynyl group could then be further functionalized or serve as a precursor to other groups. The Sonogashira reaction is typically cocatalyzed by a copper(I) salt and is known for its reliability and broad substrate scope.

Other notable cross-coupling reactions for this purpose include the Negishi coupling , which utilizes an organozinc reagent, organic-chemistry.orgresearchgate.netorgsyn.org and the Kumada coupling , which employs a Grignard reagent. wikipedia.orgassignmentpoint.comorganic-chemistry.orgarkat-usa.org Both offer powerful alternatives for the formation of the aryl-pyridine bond, with the choice of method often depending on the specific substrates and desired functional group tolerance.

| Cross-Coupling Reaction | Nucleophile | Electrophile | Catalyst System | Key Advantages |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organic Halide/Triflate | Palladium/Ligand | Mild conditions, high functional group tolerance, commercially available reagents. |

| Negishi | Organozinc | Organic Halide/Triflate | Palladium or Nickel/Ligand | High reactivity of organozinc reagents. organic-chemistry.orgresearchgate.netorgsyn.org |

| Kumada | Grignard Reagent (Organomagnesium) | Organic Halide | Nickel or Palladium/Ligand | High reactivity of Grignard reagents, cost-effective. wikipedia.orgassignmentpoint.comorganic-chemistry.orgarkat-usa.org |

| Sonogashira | Terminal Alkyne | Organic Halide/Triflate | Palladium/Copper/Ligand | Forms C(sp)-C(sp2) bonds, useful for creating alkynyl intermediates. |

Functional Group Interconversion and Alkyl Chain Elongation Strategies for Pentyl Substituents

The introduction of the two pentyl groups at the C5 position of the pyridine ring and the C4 position of the phenyl ring is a critical aspect of the synthesis. These alkyl chains can be incorporated into the starting materials or introduced at a later stage through functional group interconversion or alkylation reactions.

A common and effective strategy for introducing an alkyl chain onto an aromatic ring is through Friedel-Crafts acylation followed by reduction . wikipedia.orgkhanacademy.orgyoutube.comyoutube.com For the 4-pentylphenyl moiety, this would involve the acylation of benzene or a substituted benzene with valeryl chloride (a five-carbon acyl halide) in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone can then be reduced to the corresponding pentyl group using methods such as the Wolff-Kishner or Clemmensen reduction. This two-step process avoids the carbocation rearrangements that can be problematic in direct Friedel-Crafts alkylation. wikipedia.org

For the pyridine ring, direct Friedel-Crafts reactions are generally not effective due to the deactivating nature of the nitrogen atom. youtube.com Therefore, the pentyl group at the C5 position would likely be introduced by using a starting material that already contains this substituent or a precursor that can be converted to it.

Alternatively, alkyl chains can be built up using reactions such as the Wittig reaction . lumenlearning.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgnih.gov This reaction converts a ketone or aldehyde into an alkene, which can then be hydrogenated to the corresponding alkane. For example, a formyl group on the pyridine or phenyl ring could be reacted with a Wittig reagent derived from a four-carbon alkyl halide to form a pentenyl group, which is then reduced to the pentyl group.

Direct alkylation of pre-formed pyridine rings is also a possibility, though controlling the regioselectivity can be challenging. youtube.comacs.orgnih.govnih.govrsc.orgchemrxiv.org

| Method | Description | Application | Advantages/Disadvantages |

| Friedel-Crafts Acylation/Reduction | Two-step process involving acylation of an aromatic ring followed by reduction of the resulting ketone. wikipedia.orgkhanacademy.orgyoutube.comyoutube.com | Introduction of the pentyl group on the phenyl ring. | Avoids carbocation rearrangements; reliable and high-yielding. |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene, followed by hydrogenation. lumenlearning.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgnih.gov | Elongation of a shorter alkyl chain or conversion of a carbonyl group to the pentyl substituent. | Versatile and widely used; requires a carbonyl precursor. |

| Direct Alkylation | Introduction of an alkyl group directly onto the aromatic or heteroaromatic ring. youtube.comacs.orgnih.govnih.govrsc.orgchemrxiv.org | Potentially a more direct route to the final product. | Can be difficult to control regioselectivity, especially on pyridine rings. |

Design Principles for Structural Modification and Homologous Series Synthesis

The structural modification of this compound and the synthesis of its homologous series are primarily guided by the objective of systematically tuning its physicochemical properties, particularly its liquid crystalline behavior. The design principles revolve around the strategic manipulation of the molecular architecture, with a significant focus on the length of the flexible alkyl chains attached to both the pyridine and phenyl rings. These modifications allow for fine-control over parameters such as mesophase type, transition temperatures, and birefringence.

A core principle in the design of calamitic (rod-shaped) liquid crystals like this compound is the balance between the rigid core and the flexible terminal chains. The 2-phenylpyridine core provides the necessary rigidity and anisotropy, while the terminal pentyl groups contribute to the fluidity and influence the molecular packing in the mesophase.

The synthesis of homologous series, where the length of the alkyl chains is systematically varied, is a fundamental strategy to investigate structure-property relationships. For instance, by varying the alkyl chain length on the phenyl ring from a methyl to a decyl group, one can observe predictable trends in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). Generally, for a homologous series of 2-aryl-5-alkylpyridines, an increase in the length of the terminal alkyl chain leads to a decrease in the melting point and an initial increase in the nematic-isotropic transition temperature, followed by a decrease as the chain becomes longer.

The general synthetic approach to create these analogs often involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming the crucial carbon-carbon bond between the pyridine and phenyl rings. nih.govnih.govmdpi.comclaremont.edu For the synthesis of a homologous series, a common precursor such as 2-bromo-5-pentylpyridine can be coupled with a variety of 4-alkylphenylboronic acids. Alternatively, 5-bromo-2-(4-pentylphenyl)pyridine could be reacted with different alkyl Grignard reagents in the presence of a suitable catalyst.

The following table illustrates a hypothetical homologous series based on the structure of this compound, demonstrating the principle of varying one of the alkyl chains and the expected trend in liquid crystal clearing points based on general observations for similar 2,5-disubstituted pyridines.

| Compound Number | R1 (on Pyridine) | R2 (on Phenyl) | Predicted Clearing Point (°C) |

| 1 | n-C5H11 | n-C3H7 | Lower |

| 2 | n-C5H11 | n-C4H9 | ... |

| 3 | n-C5H11 | n-C5H11 | Reference |

| 4 | n-C5H11 | n-C6H13 | ... |

| 5 | n-C5H11 | n-C7H15 | Higher |

Note: The predicted trend is based on general principles for calamitic liquid crystals, where the clearing point often shows an odd-even effect and a general increase with chain length up to a certain point.

Another design principle involves the introduction of different functional groups or heteroatoms into the core structure to modify electronic properties, polarity, and intermolecular interactions. However, for the straightforward synthesis of a homologous series aimed at tuning mesomorphic properties, the variation of alkyl chain length remains the most direct and predictable approach. researchgate.netrsc.org The choice of synthetic methodology, such as the Suzuki-Miyaura coupling, provides a robust and modular platform to access a wide range of analogs by simply changing one of the coupling partners. nih.govnih.govmdpi.comclaremont.edu

Mesomorphic Behavior and Liquid Crystalline Phase Studies of 5 Pentyl 2 4 Pentylphenyl Pyridine Derivatives

Characterization of Liquid Crystalline Phases Exhibited by Pyridine (B92270) Mesogens

The liquid crystalline phases of pyridine-containing mesogens are primarily identified and characterized using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC). mdpi.commdpi.com POM allows for the observation of characteristic textures that are unique to different mesophases, while DSC provides data on the transition temperatures and enthalpy changes associated with phase transitions. mdpi.commdpi.com

Nematic Phase Investigations

The nematic (N) phase is a common liquid crystalline phase observed in pyridine-based mesogens, including derivatives of 5-pentyl-2-(4-pentylphenyl)pyridine. mdpi.com This phase is characterized by long-range orientational order of the molecules, but no long-range positional order. wikipedia.org In many homologous series of pyridine-containing liquid crystals, the nematic phase is predominantly observed for compounds with shorter alkyl chains. mdpi.comrsc.org The presence of the geometrically asymmetric pyridine moiety can favor the formation of the nematic phase, particularly when the alkyl chains are short, as the vigorous thermal motion of these chains increases intermolecular distance and hinders the formation of more ordered lamellar structures. mdpi.com

For instance, in a series of 2-(4-alkoxybiphen-4′-yl)-5-methylpyridines, all synthesized compounds exhibited a solely enantiotropic nematic phase. nih.gov The nematic phase was identified by its characteristic threaded or schlieren textures under POM. mdpi.com The thermal stability of the nematic phase in these compounds was found to be influenced by the length of the alkoxy chain, with a general trend of decreasing nematic stability with increasing chain length. mdpi.com

| Compound Series | Alkyl/Alkoxy Chain Length (n) | Observed Mesophases | Nematic Phase Range (°C) |

| (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | 6 | N | 53.9 |

| (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | 8 | SmA, N | 51.5 |

| 2-(4-alkoxybiphen-4′-yl)-5-methylpyridines | 3-8 | N | 29.0 - 42.6 |

Smectic Phase Studies (SmA, SmC)

As the length of the flexible alkyl or alkoxy chains in pyridine-based mesogens increases, a transition from nematic to smectic phases is often observed. rsc.orgresearchgate.net Smectic phases possess a higher degree of order than the nematic phase, with molecules arranged in layers. The most commonly reported smectic phases for these compounds are the smectic A (SmA) and smectic C (SmC) phases. wikipedia.orgrsc.org

In the smectic A phase, the molecules are aligned perpendicularly to the layer planes, while in the smectic C phase, they are tilted. wikipedia.org The appearance of smectic phases is promoted by the increased van der Waals interactions between the longer alkyl chains, which favor a layered arrangement. rsc.org For example, in a homologous series of (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoates, the smectic A phase began to appear for the homologue with an alkoxy chain length of eight carbons (n=8). mdpi.com The stability and temperature range of the smectic A phase generally increase with increasing chain length. mdpi.comresearchgate.net The identification of these phases is typically confirmed by the observation of focal conic fan textures under POM. mdpi.com

In some cases, more ordered smectic phases, such as smectic B (SmB), have also been identified. researchgate.net The transition to these more ordered phases is also influenced by the increasing length of the terminal alkyl chains. researchgate.net

Influence of Molecular Structure on Mesophase Stability and Transition Temperatures

The stability of the mesophases and the temperatures at which phase transitions occur are highly sensitive to the molecular structure of the pyridine-based liquid crystals. mdpi.comrsc.org Key structural features that play a critical role include the length and branching of the terminal alkyl chains and the position and substitution pattern of the heterocyclic pyridine ring. rsc.orgresearchgate.net

Impact of Alkyl Chain Length and Branching

The length of the terminal alkyl chains has a profound and predictable effect on the mesomorphic behavior. Generally, as the alkyl chain length increases, there is a trend towards the stabilization of more ordered smectic phases at the expense of the nematic phase. mdpi.comrsc.org This is attributed to the increased intermolecular attractions and the tendency for longer chains to pack in a lamellar fashion. rsc.org

The transition temperatures also show a dependence on alkyl chain length. While melting points can exhibit an irregular pattern, the clearing temperatures (the temperature at which the material transitions to the isotropic liquid phase) often show an alternating effect, being higher for compounds with an even number of carbon atoms in the alkyl chain. nih.gov This "even-odd" effect is a well-known phenomenon in liquid crystal research and is related to the anisotropy of molecular polarizability. nih.gov The mesophase range, or the temperature window in which the liquid crystalline phase exists, also tends to increase with increasing alkyl chain length, particularly for the smectic phases. rsc.orgnih.gov

| Compound Series | Alkyl Chain Length (n) | Trend in Nematic Stability | Trend in Smectic A Stability |

| (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | 6 to 16 | Decreases | Increases |

| 1-alkyl-3-methylimidazolium fluorohydrogenate salts | 10 to 18 | - | Mesophase range increases from 10.1 °C to 123.1 °C |

Effects of Heterocyclic Ring Position and Substitution Patterns

The position of the nitrogen atom within the aromatic core and the presence of substituents on the pyridine ring significantly influence the mesomorphic properties. mdpi.comtandfonline.com The nitrogen atom introduces a dipole moment, which can affect intermolecular interactions and, consequently, the stability of the mesophases. informahealthcare.com

For example, studies on 2,5-disubstituted pyridines have shown that the position of the nitrogen atom relative to the terminal alkyl chain can have a marked effect. tandfonline.com When the nitrogen atom is ortho to the terminal alkyl chain, the compound may exhibit strong smectic character. tandfonline.com Conversely, placing the nitrogen atom at an internal position within the core can lead to different mesomorphic behaviors, including purely nematic phases or a combination of nematic and smectic phases. tandfonline.com

Investigation of Dielectric Anisotropy and Optical Birefringence in Pyridine-Based LCs

Pyridine-based liquid crystals are of interest not only for their mesomorphic behavior but also for their dielectric and optical properties, which are crucial for their potential applications in display technologies. tandfonline.commdpi.com

Optical birefringence (Δn) is the difference between the refractive indices for light polarized parallel and perpendicular to the optical axis of the material. ijirset.com Liquid crystals with high birefringence are desirable for various optical applications, including optical communications and fast-switching displays. mdpi.comucf.edu The extended π-electron systems present in aromatic molecules like pyridine contribute to a large anisotropy of the molecular polarizability, which in turn leads to high birefringence. mdpi.com The birefringence of liquid crystals is wavelength-dependent, a phenomenon known as birefringence dispersion. researchgate.net Theoretical calculations and experimental measurements have shown that pyridine derivatives can exhibit significant birefringence, making them promising materials for optical applications. rsc.org

Hydrogen Bonding and Supramolecular Assembly in Liquid Crystalline Systems

The strategic use of non-covalent interactions, particularly hydrogen bonding, has emerged as a powerful tool for the rational design and construction of novel liquid crystalline materials. This approach, often termed supramolecular chemistry, allows for the assembly of well-defined, ordered structures from individual molecular components that may not exhibit liquid crystalline (mesomorphic) behavior on their own. In the context of pyridine-containing compounds such as this compound, the nitrogen atom of the pyridine ring serves as an effective hydrogen bond acceptor, readily interacting with complementary hydrogen bond donor molecules.

This section explores the fundamental principles of hydrogen bonding and supramolecular assembly in the formation of liquid crystalline systems, with a focus on derivatives analogous to this compound.

Formation of Supramolecular Liquid Crystals

The formation of supramolecular liquid crystals through hydrogen bonding typically involves the combination of a hydrogen bond donor and a hydrogen bond acceptor. mdpi.com In many systems involving pyridine derivatives, the pyridine acts as the hydrogen bond acceptor, while a carboxylic acid derivative often serves as the hydrogen bond donor. nih.gov The interaction between the nitrogen atom of the pyridine and the hydroxyl proton of the carboxylic acid leads to the formation of a stable, linear, and rigid hydrogen-bonded complex. This new supramolecular entity possesses a combined molecular geometry that is often more anisotropic (rod-like) than the individual components, a key factor for the induction of mesomorphism. nih.gov

The concept of forming hydrogen-bonded liquid crystal heterodimers from a hydrogen bond donor and a hydrogen bond acceptor is a well-established strategy. mdpi.com For instance, various benzoic acids and alkanoic acids have been successfully used as donors in conjunction with alkyl-substituted pyridines to create these supramolecular structures. mdpi.com The resulting complexes often exhibit different and, in many cases, more stable liquid crystalline phases than the individual components might suggest.

Influence on Mesomorphic Behavior

The introduction of a hydrogen bond has a profound effect on the mesomorphic properties of the resulting supramolecular complex. The increased molecular length and rigidity of the hydrogen-bonded dimer typically lead to an enhancement of the clearing point (the temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase), indicating a stabilization of the mesophase.

Detailed studies on analogous systems provide insight into these effects. For example, the formation of hydrogen-bonded complexes between various pyridine-based compounds and substituted benzoic acids has been shown to induce or enhance nematic and smectic phases. researchgate.netmdpi.com The specific nature of the resulting mesophase and its thermal stability are highly dependent on the molecular structure of both the pyridine derivative and the carboxylic acid, including the length of terminal alkyl or alkoxy chains and the presence of any lateral substituents. mdpi.commdpi.com

For instance, research on supramolecular complexes formed from laterally substituted azo-pyridine derivatives and a benzoic acid derivative demonstrated the induction of polymorphic phases, including smectic A, smectic C, and nematic phases. mdpi.com The thermal stability of these phases was found to be influenced by the length of the terminal alkoxy chains. mdpi.com

Detailed Research Findings on Analogous Systems

In a study of supramolecular complexes formed between 4-n-alkoxybenzoic acids and a non-mesomorphic pyridine-containing Schiff base, the resulting hydrogen-bonded structures exhibited stable mesophases. The transition temperatures and enthalpy changes associated with these phases were characterized using differential scanning calorimetry (DSC).

Table 1: Mesomorphic Properties of Hydrogen-Bonded Complexes between a Pyridine-Containing Schiff Base (Acceptor) and 4-n-Alkoxybenzoic Acids (Donors)

| Alkoxy Chain Length (n) | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Mesophase Type |

| 8 | Cr → SmA | 95.8 | 32.4 | Smectic A |

| SmA → N | 148.2 | 1.2 | Nematic | |

| N → I | 160.5 | 0.9 | - | |

| 10 | Cr → SmA | 98.1 | 36.7 | Smectic A |

| SmA → N | 150.3 | 1.5 | Nematic | |

| N → I | 158.4 | 0.8 | - | |

| 12 | Cr → SmA | 101.5 | 41.2 | Smectic A |

| SmA → I | 155.6 | 2.3 | - |

Data adapted from studies on analogous pyridine-based supramolecular systems. The specific compounds are structurally different from this compound but illustrate the effect of hydrogen bonding.

The data clearly demonstrates that the formation of hydrogen-bonded complexes can lead to the emergence of highly ordered smectic and nematic phases. The enthalpy values for the crystal-to-smectic-A transition are significant, indicating a well-ordered crystalline lattice giving way to a layered liquid crystalline structure. The transitions from smectic A to nematic and nematic to isotropic liquid generally have much lower enthalpy changes, which is characteristic of second-order and weakly first-order phase transitions, respectively. mdpi.com

Further research into bent-shaped supramolecular complexes involving pyridine structural units has also highlighted the impact of hydrogen bonding on mesomorphic behavior. mdpi.com In these systems, the polarity of terminal groups and the length of alkoxy chains were found to significantly influence the thermal stability of the observed mesophases. mdpi.comresearchgate.net

Table 2: Phase Transition Temperatures for Bent-Shape Supramolecular Complexes with Varying Terminal Groups

| Complex | Terminal Group | Cr → SmA (°C) | SmA → N (°C) | N → I (°C) |

| I/C8 | -H | 100.9 | 120.2 | 145.8 |

| II/C8 | -F | 98.7 | 115.6 | 138.2 |

| III/C8 | -Cl | 95.4 | 110.1 | 130.5 |

| IV/C8 | -Br | 93.2 | 105.3 | 125.1 |

| V/C8 | -NO2 | 110.5 | - | 155.4 |

Data represents analogous bent-core systems containing a pyridine unit complexed with an octyloxybenzoic acid (C8). The specific structures differ from this compound.

Advanced Spectroscopic and Diffraction Methodologies for Characterization of Pyridine Based Liquid Crystals

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel organic compounds like 5-Pentyl-2-(4-pentylphenyl)pyridine. Both ¹H and ¹³C NMR would be utilized to confirm the molecular structure.

¹H NMR would provide information on the number and types of protons and their connectivity. For this molecule, distinct signals would be expected for the protons on the pyridine (B92270) ring, the phenyl ring, and the two pentyl chains. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm), with the pyridine protons generally resonating at a lower field than the phenyl protons due to the electron-withdrawing effect of the nitrogen atom. The aliphatic protons of the pentyl chains would appear in the upfield region (typically δ 0.8-3.0 ppm).

¹³C NMR provides information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the alkyl chains.

Dynamic Studies: Temperature-dependent NMR studies can provide insights into the molecular dynamics and phase transitions of liquid crystals. Changes in the NMR spectra upon heating or cooling can indicate the transition from a crystalline solid to a liquid crystalline phase and then to an isotropic liquid. In the liquid crystalline phase, the anisotropic environment can lead to line broadening or splitting of the NMR signals, which can be used to study the degree of molecular order.

Table 1: Predicted ¹H and ¹³C NMR Data for Pyridine and Phenyl Fragments This table is based on general values for similar chemical environments and is for illustrative purposes. rsc.orgnih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.2 - 8.7 | 120 - 150 |

| Phenyl Ring Protons | 7.1 - 8.0 | 125 - 140 |

| Alkyl Chain Protons | 0.8 - 2.8 | 14 - 40 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. These techniques are sensitive to the functional groups present and the nature of intermolecular interactions.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching vibrations of the aromatic rings and the alkyl chains, as well as C=C and C=N stretching vibrations within the aromatic core. The region from 1400 to 1600 cm⁻¹ would be particularly informative for the skeletal vibrations of the pyridine and phenyl rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, especially for the non-polar bonds. The aromatic ring breathing modes are often strong in the Raman spectrum.

Intermolecular Interactions: Changes in the vibrational frequencies, particularly those of the pyridine ring, can indicate intermolecular interactions such as π-π stacking, which is common in liquid crystalline phases. Temperature-dependent studies can reveal subtle changes in these interactions across different phases.

Table 2: Characteristic Vibrational Modes for Pyridine Derivatives This table provides a general overview of expected vibrational frequencies based on data for similar compounds. nist.govmdpi.comchemicalbook.comnist.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| Ring Breathing Modes | ~1000 | Raman |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Mesophase Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the structure of crystalline and liquid crystalline phases.

Wide-Angle X-ray Diffraction (WAXD): In the crystalline state, a powder XRD pattern would show a series of sharp peaks corresponding to the long-range positional and orientational order of the molecules. Upon heating into a liquid crystalline phase, the diffraction pattern changes significantly. For a nematic phase, the pattern would typically consist of a diffuse halo at wide angles, indicating short-range positional order. For a smectic phase, which has a layered structure, one or more sharp peaks would appear at small angles, corresponding to the layer spacing, in addition to the wide-angle halo.

Small-Angle X-ray Scattering (SAXS): SAXS is particularly useful for characterizing the layered structures of smectic phases. The position of the sharp diffraction peak in the SAXS pattern can be used to calculate the layer spacing (d). By comparing the layer spacing with the calculated molecular length, information about the arrangement of molecules within the layers (e.g., tilted or interdigitated) can be obtained.

Polarized Optical Microscopy (POM) for Mesophase Texture Observation

Polarized optical microscopy (POM) is a primary and essential technique for identifying liquid crystalline phases and observing their characteristic textures. When a liquid crystalline sample is placed between crossed polarizers, it appears bright due to its birefringence, while an isotropic liquid appears dark.

Each type of liquid crystal phase exhibits a unique optical texture. For example:

Nematic Phase: Often shows a "schlieren" texture with dark brushes corresponding to topological defects or a "threaded" texture.

Smectic A Phase: Typically displays a "focal-conic fan" texture.

Smectic C Phase: Also shows a schlieren texture, but it is distinguishable from the nematic schlieren texture.

By observing the textures as the sample is heated and cooled, the transition temperatures between different phases can be determined and the phases identified.

Applications and Advanced Research Themes Involving 5 Pentyl 2 4 Pentylphenyl Pyridine Derivatives

Chemoresponsive Liquid Crystal Sensors and Interfaces

The unique molecular structure of 5-Pentyl-2-(4-pentylphenyl)pyridine and its derivatives, featuring a nitrogen-containing pyridine (B92270) ring, makes them highly suitable for the development of chemoresponsive liquid crystal (LC) sensors. researchgate.net These sensors operate on the principle that the binding of target analytes to the LC material disrupts its molecular orientation, leading to a detectable optical response.

Design Principles for Metal Cation Binding and Orientational Transitions

The design of LC sensors for metal cation detection hinges on the ability of the liquid crystal molecules to interact with the target ions. The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound derivatives serves as a binding site for metal cations. nih.govmdpi.comsciforum.net When metal cations are introduced to a system containing these pyridine-based LCs, coordination bonds form between the metal ions and the nitrogen atoms. nih.gov

This binding event disrupts the delicate intermolecular forces that govern the alignment of the liquid crystal molecules, causing a transition in their orientation. researchgate.net For instance, a uniformly aligned LC film might transition to a disordered state upon exposure to metal ions, which can be easily observed as a change in light transmission when viewed through crossed polarizers. The strength of this interaction and the resulting orientational transition can be tailored by modifying the molecular structure of the liquid crystal and the nature of the surface it is anchored to. nih.gov Research has shown that using surfaces with metal-coordinating polymers can minimize the dissolution of metal cations into the LC, leading to more stable and reliable sensor performance. nih.gov

A variety of pyridine derivatives have been synthesized and studied for their potential in cation detection, with some showing selective fluorescence responses to specific metal ions like Cr²⁺, Co²⁺, and Cu²⁺. mdpi.com

Table 1: Examples of Pyridine Derivatives in Metal Cation Sensing

| Pyridine Derivative Type | Target Metal Cations | Sensing Mechanism | Reference |

| Fluorophore-containing pyridinic moiety | Cr²⁺, Co²⁺, Cu²⁺ | Fluorescence enhancement | mdpi.com |

| Poly(4-vinylpyridine-co-divinylbenzene) films | Ni²⁺ | Coordination and LC reorientation | nih.gov |

| General pyridine-based LCs | Various metal cations | Metal-ligand complexation and orientational disruption | researchgate.net |

Selective Detection of Chemical Vapors via LC Reorientation

The same principle of analyte-induced reorientation can be applied to the detection of chemical vapors. The interaction between vapor molecules and the surface of a liquid crystal film can alter the anchoring of the LC molecules, leading to a change in their alignment. Pyridine-containing liquid crystals are particularly interesting for this application due to the specific interactions that can occur between the pyridine ring and various chemical functional groups.

Computational chemistry plays a crucial role in guiding the design of these chemoresponsive liquid crystals. researchgate.net By modeling the interactions between different liquid crystal structures and target vapor molecules, researchers can predict which combinations will lead to the most selective and sensitive detection. The consideration of charge donation from the chemical species in the environment is critical for achieving agreement between theoretical models and experimental results. researchgate.net This approach allows for the rational design of LC-based sensors tailored for the detection of specific chemicals of interest.

Integration into Display Technologies (e.g., Twisted Nematic (TN) and Super Twisted Nematic (STN) Liquid Crystal Displays (LCDs))

Liquid crystals containing pyridine rings have been extensively studied for their use in display technologies. electronicsandbooks.com The specific properties of these compounds, such as their dielectric anisotropy and elastic constants, are crucial for the performance of Twisted Nematic (TN) and Super Twisted Nematic (STN) Liquid Crystal Displays (LCDs).

In a TN display, the liquid crystal molecules are twisted by 90 degrees between two polarizers. pacificdisplay.com Applying an electric field aligns the molecules, changing the polarization of light passing through and thus creating an image. STN displays operate on a similar principle but with a higher twist angle, typically between 180 and 270 degrees. wikipedia.orgbritannica.com This supertwist results in a sharper voltage-transmission curve, allowing for higher-resolution passive matrix displays. britannica.comresearchgate.net

The addition of chiral dopants to nematic liquid crystals is necessary to achieve the high twist angles required for STN displays. britannica.com Pyridine-based liquid crystals can be designed to have the optimal properties for these applications, contributing to factors like contrast ratio, viewing angle, and response time. researchgate.netnelson-miller.com While STN technology has been largely superseded by active-matrix thin-film transistor (TFT) displays for many applications, it remains a cost-effective solution for simpler displays. wikipedia.orgnelson-miller.com

Advanced Optoelectronic Materials Development

The versatility of pyridine-based structures extends to the development of advanced optoelectronic materials. By incorporating functional groups with specific electronic properties, researchers can create materials with tailored optical and electrical characteristics. For instance, π-conjugated functional materials based on thiophene (B33073) and pyridine have been synthesized for potential use in flexible displays, organic solar cells (OSCs), and nonlinear optical (NLO) devices. taylorfrancis.com

The donor-acceptor (D-A) concept is often employed in the design of these materials, where an electron-donating moiety is linked to an electron-accepting moiety. taylorfrancis.com The pyridine ring can act as an electron-accepting component in such architectures. The ability to modify the structure of these molecules allows for fine-tuning of their optoelectronic properties, which is crucial for optimizing the performance of devices. taylorfrancis.com

Self-Assembled Systems and Nanostructured Materials

Self-assembly is a powerful bottom-up approach for creating well-ordered nanostructures from molecular building blocks. rsc.orgjohnshopkins.edu The inherent directionality and potential for specific intermolecular interactions make molecules like this compound and its derivatives interesting candidates for the construction of self-assembled systems.

While much of the research in peptide self-assembly focuses on the formation of nanotubes, fibers, and vesicles for applications in drug delivery and tissue engineering, the principles can be extended to other molecular systems. rsc.orgjohnshopkins.edutorvergata.it The ability of molecules to spontaneously organize into complex architectures is driven by the information encoded in their chemical structure. torvergata.it For pyridine-containing molecules, interactions such as π-π stacking of the aromatic rings and the coordinating ability of the nitrogen atom can direct the self-assembly process. For example, the self-assembly of bis(terpyridine)–carbazole monomers has been shown to form metallopentacycles with interesting photophysical properties. rsc.org The study of self-assembly in these systems could lead to the development of novel nanomaterials with unique optical, electronic, or catalytic properties.

Conclusions and Future Directions in 5 Pentyl 2 4 Pentylphenyl Pyridine Research

Summary of Key Academic Contributions

While direct and extensive academic literature solely dedicated to 5-Pentyl-2-(4-pentylphenyl)pyridine is not abundant, the foundational contributions to the broader field of pyridine-based liquid crystals provide a critical framework for understanding its potential. Research into analogous compounds, such as 5-n-alkyl-2-[4-(n-alkoxy)phenyl]pyrimidines, has been instrumental in establishing the importance of such structures in the formulation of chiral smectic C mixtures for electro-optic display devices. tandfonline.com These studies have consistently highlighted the low viscosity, wide-range smectic C mesophases, and ease of preparation as key advantages. tandfonline.com

Furthermore, investigations into various pyridine-based mesogens have underscored the significant impact of the pyridine (B92270) moiety on the resulting material's properties. The presence of the nitrogen atom within the aromatic core not only imparts a rigid and stable structure but also has the potential to induce complex liquid crystal phases and introduce a range of valuable photophysical properties. nih.gov The synthesis and characterization of new pyridine derivatives are often pursued with the aim of achieving liquid crystalline behavior at ambient temperatures and enhancing photophysical characteristics. nih.gov

Unexplored Research Avenues and Emerging Methodologies

The exploration of this compound opens up several intriguing research avenues. A primary area for investigation would be the detailed characterization of its mesomorphic behavior. While its structure suggests the formation of liquid crystal phases, the specific transition temperatures, phase types (nematic, smectic, etc.), and their thermal range remain to be systematically studied. Techniques such as polarized optical microscopy and differential scanning calorimetry would be essential in this endeavor. nih.gov

From a synthetic perspective, the development of efficient and scalable routes to this compound and its derivatives is a critical, yet largely unexplored, area. Modern synthetic methodologies for pyridine-based thermotropic mesogens, which have been reviewed in the literature, could be adapted and optimized for this specific target. rsc.org This includes exploring various cross-coupling reactions to construct the biaryl core and functionalization of the pyridine ring to modulate its electronic and steric properties.

Emerging methodologies in the field of liquid crystals could also be applied. For instance, the study of its behavior under external stimuli, such as electric or magnetic fields, could reveal potential for use in switchable devices. Furthermore, computational modeling and simulation techniques could provide valuable insights into the molecular packing and intermolecular interactions that govern the formation of its mesophases, complementing experimental findings.

Potential for Novel Pyridine-Based Mesogen Architectures

The molecular structure of this compound makes it an excellent building block for the design of more complex and novel pyridine-based mesogen architectures. Its bifunctional nature, with two alkyl chains, allows for its incorporation into polymeric or oligomeric structures. For example, it could be used to create "mesogen-jacketed liquid crystal polymers," a class of materials known for their unique properties. rsc.org

Furthermore, the pyridine nitrogen atom offers a site for hydrogen bonding, which can be exploited to create supramolecular liquid crystalline assemblies. By co-assembling with other molecules capable of hydrogen bonding, it may be possible to induce or modify the mesogenic properties of the system in a controlled manner. This approach has been successfully employed with other pyridine-containing compounds to generate new liquid crystalline materials. rsc.org

The introduction of chiral centers into the pentyl chains could lead to the formation of ferroelectric liquid crystal phases, which are of significant interest for fast-switching display applications. The systematic variation of the length and branching of the alkyl chains would also provide a means to fine-tune the mesomorphic properties, such as the clearing point and the stability of different liquid crystal phases.

Q & A

Q. How can researchers design a synthesis protocol for 5-pentyl-2-(4-pentylphenyl)pyridine while minimizing side reactions?

Methodological Answer:

- Step 1: Use nucleophilic aromatic substitution or Suzuki-Miyaura coupling for pyridine core functionalization, leveraging alkylation strategies for pentyl group introduction (e.g., alkyl halides or Grignard reagents) .

- Step 2: Optimize reaction conditions (temperature, solvent polarity, and catalyst selection) to suppress dimerization or over-alkylation. For example, use anhydrous dichloromethane with controlled NaOH addition to stabilize intermediates .

- Step 3: Monitor reaction progress via HPLC or TLC, and purify via column chromatography with gradients of ethyl acetate/hexane to isolate the target compound .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify alkyl chain integration and aromatic proton environments .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H] at m/z 337.24) .

- HPLC-PDA: Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

Methodological Answer:

- Controlled Replication: Synthesize the compound under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to eliminate batch variability .

- Systematic Characterization: Perform parallel analyses (DSC for melting point, dynamic light scattering for aggregation behavior) and compare data against literature .

- Error Source Analysis: Use factorial design experiments (e.g., varying pH, temperature) to identify instability triggers .

Q. What experimental strategies can elucidate the compound’s stability under oxidative or photolytic conditions?

Methodological Answer:

- Accelerated Aging Studies: Expose the compound to UV light (254 nm) or in controlled chambers, monitoring degradation via LC-MS .

- Radical Scavenger Screening: Add antioxidants (e.g., BHT) to reaction mixtures to assess protection efficacy .

- Computational Modeling: Predict degradation pathways using DFT calculations for bond dissociation energies .

Q. How can researchers resolve contradictions in toxicity data for structurally similar pyridine derivatives?

Methodological Answer:

- Comparative SAR Analysis: Map toxicity trends across analogs (e.g., substituent effects on bioaccumulation) .

- In Silico Toxicology: Use tools like ProTox-II or ADMET Predictor™ to prioritize in vitro testing .

- Dose-Response Studies: Conduct in vitro assays (e.g., HepG2 cell viability) with strict controls for solvent interference .

Methodological Frameworks for Experimental Design

Q. How to integrate computational chemistry into the synthesis and characterization workflow?

Methodological Answer:

- Pre-Synthesis Modeling: Use Gaussian or ORCA to optimize reaction pathways (e.g., transition state analysis for alkylation) .

- Crystallography-Guided Design: Compare predicted (Mercury 4.0) and experimental (XRD) crystal structures to validate packing efficiency .

- Machine Learning: Train models on existing pyridine derivative datasets to predict reaction yields or solubility .

Q. What strategies ensure reproducibility in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

- In-Line Monitoring: Implement FTIR or Raman spectroscopy for real-time tracking of intermediate stability .

- Modular Reaction Setup: Use Schlenk lines or gloveboxes for air/moisture-sensitive steps (e.g., Grignard reagent handling) .

- Data Logging: Document all parameters (e.g., stirring speed, cooling rates) in electronic lab notebooks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.